4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE
Overview
Description
4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE is an organic compound that contains a benzylsulfanyl group attached to a propanamido moiety, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The initial step involves the preparation of the benzylsulfanyl intermediate through the reaction of benzyl chloride with thiourea, followed by hydrolysis.
Amidation Reaction: The benzylsulfanyl intermediate is then reacted with 2-bromopropanoic acid to form 2-(benzylsulfanyl)propanoic acid.
Coupling with Benzamide: The final step involves the coupling of 2-(benzylsulfanyl)propanoic acid with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The amide moiety may also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(benzylsulfanyl)propanamido]-N-[(furan-2-yl)methyl]benzamide
- N-(4-Acetylphenyl)-2-(benzylsulfanyl)benzamide
- 2-benzylsulfanyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
Uniqueness
4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylsulfanyl and propanamido moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-benzylsulfanylpropanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(22-11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-10,12H,11H2,1H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOKVFTQFXZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.